5-Chloro-2-(2-ethylphenoxy)benzaldehyde
Description
5-Chloro-2-(2-ethylphenoxy)benzaldehyde: is a chemical compound with the molecular formula C15H13ClO2 and a molecular weight of 260.72 g/mol . . This compound is characterized by the presence of a chloro group, an ethylphenoxy group, and a benzaldehyde moiety, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-chloro-2-(2-ethylphenoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-2-11-5-3-4-6-14(11)18-15-8-7-13(16)9-12(15)10-17/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPMDXQKOHBJNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2=C(C=C(C=C2)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2-ethylphenoxy)benzaldehyde typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 2-ethylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of 5-Chloro-2-(2-ethylphenoxy)benzaldehyde may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-2-(2-ethylphenoxy)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 5-Chloro-2-(2-ethylphenoxy)benzoic acid.
Reduction: 5-Chloro-2-(2-ethylphenoxy)benzyl alcohol.
Substitution: 5-Amino-2-(2-ethylphenoxy)benzaldehyde or 5-Thio-2-(2-ethylphenoxy)benzaldehyde.
Scientific Research Applications
Medicinal Chemistry
5-Chloro-2-(2-ethylphenoxy)benzaldehyde serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural properties allow it to participate in various chemical reactions that lead to biologically active molecules.
Anticancer Activity
Research has indicated that derivatives of 5-chloro-2-(2-ethylphenoxy)benzaldehyde exhibit potential anticancer properties. For instance, compounds derived from this aldehyde have been synthesized and evaluated for their efficacy against cancer cell lines, demonstrating significant antiproliferative effects. The structure-activity relationship (SAR) studies suggest that modifications at the phenoxy position can enhance biological activity, making it a valuable scaffold for drug development .
Organic Synthesis
The compound is utilized as a building block in organic synthesis due to its electrophilic nature. It can undergo various reactions such as:
- Nucleophilic Substitution : The chloro group can be replaced by nucleophiles, leading to diverse derivatives.
- Condensation Reactions : It can react with amines to form imines or other nitrogen-containing compounds, which are often biologically active.
Synthesis of Complex Molecules
5-Chloro-2-(2-ethylphenoxy)benzaldehyde has been employed in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals. Its ability to form stable intermediates makes it a key player in multi-step synthetic routes .
Material Science
In the field of materials science, 5-Chloro-2-(2-ethylphenoxy)benzaldehyde is explored for its potential use in developing new materials with specific properties.
Polymer Chemistry
The compound can be used as a precursor for synthesizing polymers that exhibit unique thermal and mechanical properties. Research indicates that incorporating this compound into polymer matrices can enhance their performance characteristics, making them suitable for applications in coatings, adhesives, and composites.
Case Study 1: Antitumor Evaluation
A study evaluated the antiproliferative effects of derivatives synthesized from 5-Chloro-2-(2-ethylphenoxy)benzaldehyde on various cancer cell lines. The results indicated that certain modifications significantly increased the compounds' efficacy against HeLa and CaCo-2 cells, highlighting the importance of structural optimization in drug design .
Case Study 2: Synthesis of Novel Antimicrobials
Another investigation focused on synthesizing antimicrobial agents using 5-Chloro-2-(2-ethylphenoxy)benzaldehyde as a starting material. The synthesized compounds were tested against bacterial strains, showing promising results comparable to standard antibiotics like ciprofloxacin .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-ethylphenoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 5-Chloro-2-(2-methylphenoxy)benzaldehyde
- 5-Chloro-2-(2-propylphenoxy)benzaldehyde
- 5-Chloro-2-(2-isopropylphenoxy)benzaldehyde
Comparison: 5-Chloro-2-(2-ethylphenoxy)benzaldehyde is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with biological targets. Compared to its analogs with different alkyl groups, this compound may exhibit distinct physical and chemical properties, such as solubility, boiling point, and reactivity .
Biological Activity
5-Chloro-2-(2-ethylphenoxy)benzaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure:
- IUPAC Name: 5-Chloro-2-(2-ethylphenoxy)benzaldehyde
- Molecular Formula: C15H15ClO2
- Molecular Weight: 274.73 g/mol
The compound features a benzaldehyde functional group, which is known for its reactivity and biological significance, particularly in interactions with biological macromolecules.
Antimicrobial Properties
Research indicates that benzaldehyde derivatives exhibit antimicrobial activity against various pathogens. The presence of the chloro and ethylphenoxy substituents in 5-Chloro-2-(2-ethylphenoxy)benzaldehyde may enhance its interaction with microbial membranes, potentially leading to cell death through membrane disruption or inhibition of essential metabolic pathways.
- Study Findings:
- In vitro evaluations have shown that benzaldehyde derivatives can reduce the minimum inhibitory concentration (MIC) against Staphylococcus aureus and other Gram-positive bacteria .
- The compound's structure allows it to interact with bacterial membranes, causing disintegration and subsequent cell death .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of 5-Chloro-2-(2-ethylphenoxy)benzaldehyde have been investigated in various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells while exhibiting low toxicity to normal cells.
- Mechanism of Action:
Research Findings and Case Studies
- Antimicrobial Activity:
- Cytotoxicity Assessment:
- Neuroprotective Potential:
Data Table: Biological Activities of 5-Chloro-2-(2-ethylphenoxy)benzaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
